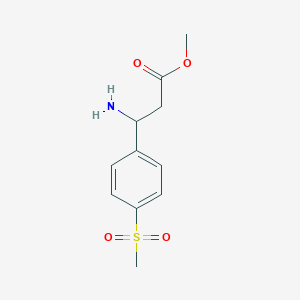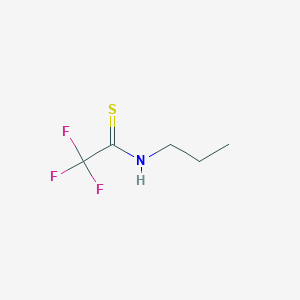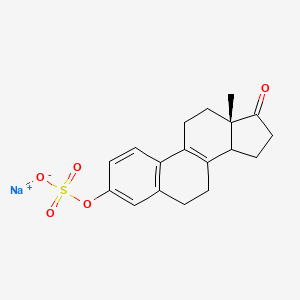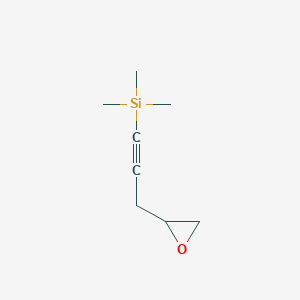![molecular formula C17H20N2O4S B14800088 4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with dimethyl and carboxamide groups, as well as a benzylideneamino group with three methoxy substituents on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide typically involves the condensation of 4,5-dimethyl-3-thiophenecarboxamide with 3,4,5-trimethoxybenzaldehyde. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the Schiff base linkage (C=N). The reaction can be performed using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of the Schiff base linkage and the thiophene ring contributes to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxylate: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxybenzylidene group enhances its potential for biological activity, while the thiophene ring provides stability and electronic properties.
Propriétés
Formule moléculaire |
C17H20N2O4S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4,5-dimethyl-2-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4S/c1-9-10(2)24-17(14(9)16(18)20)19-8-11-6-12(21-3)15(23-5)13(7-11)22-4/h6-8H,1-5H3,(H2,18,20)/b19-8+ |
Clé InChI |
OUTFLHZKMAJHTD-UFWORHAWSA-N |
SMILES isomérique |
CC1=C(SC(=C1C(=O)N)/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)N=CC2=CC(=C(C(=C2)OC)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)
![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)
![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)


![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)

